molecular formula C8H5F5O2 B14066742 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene

Cat. No.: B14066742
M. Wt: 228.12 g/mol
InChI Key: ZWOVCOCZNYJLCN-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene is a fluorinated aromatic compound characterized by multiple fluorine and fluorinated alkoxy substituents. Its structure consists of a benzene ring with fluorine atoms at positions 1 and 2, a difluoromethoxy group (-OCF₂) at position 3, and a fluoromethoxy group (-OCH₂F) at position 4. This compound is of interest in materials science and pharmaceutical chemistry due to its unique electronic properties, which arise from the electron-withdrawing effects of fluorine and fluorinated ether groups. These substituents enhance thermal stability, alter solubility, and influence reactivity in substitution or coupling reactions.

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,3-difluoro-4-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-4-1-2-5(15-8(12)13)7(11)6(4)10/h1-2,8H,3H2

InChI Key

ZWOVCOCZNYJLCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCF)F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where fluorine atoms are introduced using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions. The methoxy groups can be introduced through the reaction of the corresponding phenol with methanol in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: KF, CsF, NaOH, methanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Benzene Derivatives

Structural and Electronic Differences

The compound’s closest structural analogs include:

  • 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene (): This derivative replaces fluorine atoms at positions 1 and 4 with bromine and substitutes the fluoromethoxy group at position 6 with a trifluoromethoxy (-OCF₃) group. The trifluoromethoxy group is more electron-withdrawing than fluoromethoxy, significantly altering the ring’s electron density and reactivity. Bromine substituents also introduce steric bulk and polarizability, affecting intermolecular interactions.
  • 4-(Substituted)-5-fluorobenzene-1,2-diamines (): These compounds feature amino groups (-NH₂) and fewer fluorinated substituents. The amino groups are electron-donating, contrasting with the electron-withdrawing fluorine and fluorinated ether groups in the target compound.
Table 1: Substituent Effects on Electronic Properties
Compound Substituents (Positions) Key Electronic Effects
Target Compound -F (1,2), -OCF₂ (3), -OCH₂F (6) Strong electron withdrawal, dipole moments
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene -Br (1,4), -OCF₂ (2), -OCF₃ (6) Enhanced electron withdrawal (Br, -OCF₃)
4-(Substituted)-5-fluorobenzene-1,2-diamine -NH₂ (1,2), -F (5) Electron donation (NH₂) vs. withdrawal (F)

Reactivity and Stability

  • Electrophilic Substitution: The target compound’s fluorine and fluorinated ether groups deactivate the aromatic ring, directing electrophilic attacks to less substituted positions. In contrast, amino groups in diamines () activate the ring for electrophilic substitution.
  • Thermal Stability: Fluorinated ether groups (-OCF₂, -OCH₂F) enhance thermal stability compared to non-fluorinated analogs. For example, the trifluoromethoxy group in the dibromo derivative () offers greater stability than methoxy (-OCH₃) due to stronger C-F bonds.
  • Desorption Behavior : While direct studies on the target compound are lacking, electron-stimulated desorption (ESD) data for benzene derivatives (–8, 10) suggest that fluorinated substituents could influence ion yields. For instance, fluorine’s electronegativity may alter charge distribution during dipolar dissociation (DD), favoring lighter fragment desorption (e.g., F⁻ over C₆H₅⁺) .

Biological Activity

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Fluorinated compounds are known for their unique properties, including increased lipophilicity and metabolic stability, which can enhance their pharmacological profiles. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C₈H₆F₄O₂
  • Molecular Weight: 210.13 g/mol
  • CAS Number: [Not available in search results]

The biological activity of this compound is primarily attributed to its interactions with various biological targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound's ability to modulate enzyme activity and receptor binding, potentially affecting metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, similar to other fluorinated derivatives that target glycolytic pathways.
  • Receptor Modulation: It may interact with receptors that mediate cellular signaling pathways, influencing cellular responses.

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of fluorinated compounds, including those structurally related to this compound. Below are summarized findings from relevant research:

StudyCompoundBiological ActivityIC50 ValueNotes
2-DG AnaloguesGlycolytic inhibition in GBM cellsLower than 10 µMEnhanced stability and uptake compared to non-fluorinated analogs.
Various Fluorinated CompoundsAntimicrobial properties against E. coliVaries by compoundPotential for overcoming multidrug resistance through efflux pump inhibition.
Fluorinated Benzene DerivativesCytotoxic effects in cancer cellsVaries significantlyIndicated higher efficacy under hypoxic conditions.

Case Studies

  • Inhibition of Glycolysis in Cancer Cells:
    A study on halogenated analogs of 2-deoxy-D-glucose (2-DG) demonstrated that modifications at the C-2 position with fluorine atoms led to significant inhibition of hexokinase activity in glioblastoma multiforme (GBM) cells. This suggests that similar modifications in this compound could enhance its anticancer properties by targeting glycolytic pathways.
  • Antimicrobial Activity:
    Research into the antimicrobial properties of fluorinated compounds indicated that certain derivatives exhibit potent effects against Gram-negative bacteria by inhibiting efflux pumps. This mechanism may be relevant for this compound as it shares structural features with these active compounds.

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